Cas no 143361-81-3 (4-(oxazolo[4,5-c]pyridin-2-yl)aniline)

4-(oxazolo[4,5-c]pyridin-2-yl)aniline is a versatile organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an oxazolo[4,5-c]pyridin-2-yl substituent, endows it with potent bioactivity and favorable pharmacokinetic properties. This compound is particularly attractive for drug discovery due to its potential to modulate various biological targets, offering a promising avenue for the development of novel therapeutic agents.
4-(oxazolo[4,5-c]pyridin-2-yl)aniline structure
143361-81-3 structure
商品名:4-(oxazolo[4,5-c]pyridin-2-yl)aniline
CAS番号:143361-81-3
MF:C12H9N3O
メガワット:211.219362020493
MDL:MFCD11519732
CID:5209227

4-(oxazolo[4,5-c]pyridin-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • 4-(oxazolo[4,5-c]pyridin-2-yl)aniline
    • 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline
    • MDL: MFCD11519732
    • インチ: 1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2
    • InChIKey: XLCQTFFDEWTZDP-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=CC=C(C2=NC3=C(O2)C=CN=C3)C=C1

4-(oxazolo[4,5-c]pyridin-2-yl)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB376037-500mg
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline; .
143361-81-3
500mg
€397.00 2024-06-12
abcr
AB376037-1g
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline; .
143361-81-3
1g
€424.00 2024-06-12
abcr
AB376037-5 g
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
143361-81-3
5 g
€1,072.00 2023-07-19
abcr
AB376037-500 mg
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
143361-81-3
500 mg
€397.00 2023-07-19
abcr
AB376037-5g
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline; .
143361-81-3
5g
€1072.00 2024-06-12
abcr
AB376037-1 g
4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
143361-81-3
1 g
€424.00 2023-07-19

4-(oxazolo[4,5-c]pyridin-2-yl)aniline 関連文献

Related Articles

4-(oxazolo[4,5-c]pyridin-2-yl)anilineに関する追加情報

Professional Introduction to 4-(oxazolo[4,5-c]pyridin-2-yl)aniline (CAS No. 143361-81-3)

4-(oxazolo[4,5-c]pyridin-2-yl)aniline, identified by its CAS number 143361-81-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural motif of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline combines the nitrogen-rich heterocycle oxazole with the aromatic ring system of aniline, creating a molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The oxazolopyridine core in 4-(oxazolo[4,5-c]pyridin-2-yl)aniline is particularly noteworthy due to its ability to interact with biological targets in multiple ways. The oxazole ring provides a rigid structure that can be fine-tuned for optimal binding affinity, while the pyridine moiety introduces additional hydrogen bonding and π-stacking interactions. These features have made oxazolopyridine derivatives attractive candidates for developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic diseases, cancer, and inflammatory disorders.

In recent years, there has been a surge in research focused on developing novel oxazolopyridine-based compounds with enhanced pharmacological properties. One of the most compelling areas of investigation has been their potential as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. Studies have demonstrated that 4-(oxazolo[4,5-c]pyridin-2-yl)aniline and its derivatives exhibit inhibitory activity against several kinases by binding to their active sites and disrupting normal signaling cascades.

For instance, research published in leading pharmaceutical journals has highlighted the ability of certain analogs of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline to selectively inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). These kinases are overexpressed in many cancer cell lines and are key drivers of tumor growth and angiogenesis. The molecular interactions between 4-(oxazolo[4,5-c]pyridin-2-yl)aniline derivatives and these kinases have been studied using computational chemistry techniques, which have revealed detailed insights into the binding modes and key interaction points.

The aniline moiety in 4-(oxazolo[4,5-c]pyridin-2-yl)aniline also contributes to its pharmacological profile by providing a site for further functionalization. By modifying the substituents on the aniline ring, researchers can fine-tune solubility, metabolic stability, and target specificity. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation for their potential as therapeutic agents.

In addition to its applications in oncology, 4-(oxazolo[4,5-c]pyridin-2-yl)aniline has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including rheumatoid arthritis and atherosclerosis. Preclinical studies have indicated that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. The precise mechanisms by which these compounds exert their anti-inflammatory effects are still under investigation, but early findings suggest that they may interact with transcription factors such as NF-κB and MAPKs.

The synthesis of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common synthetic route begins with the condensation of an appropriate oxazole derivative with a pyridine intermediate under acidic conditions. Subsequent functionalization steps, such as nitration or reduction of the aniline ring, can be performed to introduce additional pharmacophores or enhance solubility.

The pharmacokinetic properties of 4-(oxazolo[4,5-c]pyridin-2-yl)aniline are also critical factors in its development as a drug candidate. Studies have shown that this compound exhibits moderate oral bioavailability in animal models due to its ability to cross the blood-brain barrier efficiently. However, further modifications may be necessary to improve its metabolic stability and reduce potential side effects. Techniques such as structure-based drug design and high-throughput screening are being employed to identify optimized analogs with improved pharmacokinetic profiles.

The future directions for research on 4-(oxazolo[4,5-c]pyridin-2-yl)aniline include exploring its potential in combination therapies and investigating its mechanisms of action at a molecular level. Combination therapies involve using multiple drugs simultaneously to achieve synergistic effects or reduce resistance development. Preliminary data suggest that combining 4-(oxazolo[4,5-c]pyridin-2-yl)aniline derivatives with other kinase inhibitors or targeted agents could enhance therapeutic outcomes in cancer patients.

Molecular dynamics simulations have also been instrumental in understanding how 4-(oxazolo[4,5-c]pyridin-2-yl)aniline interacts with biological targets at an atomic level. These simulations provide valuable insights into the dynamic conformational changes that occur upon binding and help predict how different modifications might affect binding affinity and selectivity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development process.

In conclusion, 4-(oxazolo[4,5-c]pyridin-2-yl)aniline (CAS No. 143361-81-3) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features make it an effective scaffold for developing small-molecule inhibitors targeting various disease-related pathways. Ongoing research continues to uncover new therapeutic possibilities for this compound and its derivatives through innovative synthetic strategies and advanced computational methods.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:143361-81-3)4-(oxazolo[4,5-c]pyridin-2-yl)aniline
A1128782
清らかである:99%/99%/99%
はかる:500mg/1g/5g
価格 ($):235.0/251.0/635.0